molecular formula C4HBrClNaO2S2 B13171728 Sodium 5-bromo-4-chlorothiophene-2-sulfinate

Sodium 5-bromo-4-chlorothiophene-2-sulfinate

Katalognummer: B13171728
Molekulargewicht: 283.5 g/mol
InChI-Schlüssel: CDGKNDYRMCZXOR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-bromo-4-chlorothiophene-2-sulfinate is a chemical compound with the molecular formula C₄HBrClNaO₂S₂ and a molecular weight of 283.53 g/mol . This compound is primarily used in research and development due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of sodium 5-bromo-4-chlorothiophene-2-sulfinate involves several steps. One common method includes the bromination and chlorination of thiophene derivatives, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Sodium 5-bromo-4-chlorothiophene-2-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Sodium 5-bromo-4-chlorothiophene-2-sulfinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of sodium 5-bromo-4-chlorothiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive sulfonate, bromine, and chlorine groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties .

Vergleich Mit ähnlichen Verbindungen

Sodium 5-bromo-4-chlorothiophene-2-sulfinate is unique due to its specific combination of bromine, chlorine, and sulfonate groups. Similar compounds include:

  • Sodium 5-bromo-4-chlorothiophene-2-sulfonate
  • Sodium 5-bromo-4-chlorothiophene-2-sulfide
  • Sodium 5-bromo-4-chlorothiophene-2-sulfoxide

These compounds share similar reactivity but differ in their specific chemical properties and applications .

Eigenschaften

Molekularformel

C4HBrClNaO2S2

Molekulargewicht

283.5 g/mol

IUPAC-Name

sodium;5-bromo-4-chlorothiophene-2-sulfinate

InChI

InChI=1S/C4H2BrClO2S2.Na/c5-4-2(6)1-3(9-4)10(7)8;/h1H,(H,7,8);/q;+1/p-1

InChI-Schlüssel

CDGKNDYRMCZXOR-UHFFFAOYSA-M

Kanonische SMILES

C1=C(SC(=C1Cl)Br)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.